6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one: is an organic compound with the molecular formula C7H4ClN3O and a molecular weight of 181.58 g/mol . It is a white to light yellow crystalline solid that is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids . This compound is part of the pyrido[2,3-d]pyrimidinone family, which is known for its diverse biological activities .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, growth, and survival, making them important targets for anticancer therapies .
Mode of Action
this compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to the disruption of the signaling pathways that these proteins are involved in, resulting in the inhibition of cancer cell proliferation and growth .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its interaction with a variety of protein targets. For instance, it can inhibit the phosphatidylinositol-3 kinase pathway, which is involved in cell survival and growth . It can also disrupt the function of cyclin-dependent kinases, which play a key role in cell cycle regulation .
Pharmacokinetics
The compound’s density is 1.7±0.1 g/cm3, and it has a boiling point of 463.8±30.0 °C at 760 mmHg . These properties suggest that the compound is likely to be well-absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cancer cell proliferation and growth . By disrupting the function of key proteins involved in these processes, the compound can effectively halt the progression of cancer .
Biochemical Analysis
Biochemical Properties
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness in biochemical assays. Studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light and temperature. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis. This inhibition can affect cell proliferation and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one involves using pyridine-4-one as the starting material. The reaction typically involves the use of copper(I) chloride and a base . The specific steps and conditions can vary, but the general approach includes:
Starting Material: Pyridine-4-one.
Reagents: Copper(I) chloride and a base (e.g., sodium hydroxide).
Reaction Conditions: The reaction is carried out under inert gas (e.g., nitrogen or argon) at a temperature range of 2-8°C.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrido[2,3-d]pyrimidinones can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, potentially altering the pyrimidinone ring.
Scientific Research Applications
Chemistry: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology and Medicine: This compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of various kinases, including tyrosine kinases and cyclin-dependent kinases, which are crucial in cell proliferation and cancer progression . Additionally, it has shown promise in antimicrobial and anti-inflammatory research .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential to enhance crop protection and yield .
Comparison with Similar Compounds
Comparison: 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6-position. This structural feature can influence its reactivity and biological activity compared to other pyrido[2,3-d]pyrimidinones . For instance, the presence of the chlorine atom can enhance its ability to interact with certain molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUQNULGZXDJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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